7-hydroxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
Description
The compound 7-hydroxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one features a coumarin backbone (chromen-2-one) substituted with a hydroxyl group at position 7 and a 1,3,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 4-methoxyphenyl group.
Properties
IUPAC Name |
7-hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c1-23-13-6-3-10(4-7-13)16-19-20-17(25-16)14-8-11-2-5-12(21)9-15(11)24-18(14)22/h2-9,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVSDCHIVUREOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=C(C=C4)O)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with the chromen-2-one core: The oxadiazole intermediate is then coupled with a chromen-2-one derivative, often through a condensation reaction.
Common reagents used in these reactions include acetic anhydride, phosphorus oxychloride, and various catalysts to facilitate the formation of the oxadiazole ring and subsequent coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the methoxy group could yield various substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that coumarin derivatives possess several biological properties, including:
- Antibacterial Activity : Studies have shown that compounds similar to 7-hydroxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one exhibit significant antibacterial effects against various strains of bacteria. This suggests potential applications in developing new antibiotics or antibacterial agents.
- Antifungal Properties : The antifungal activity of coumarin derivatives has also been documented. The specific compound may be explored for its efficacy against fungal infections.
- Anti-inflammatory Effects : Coumarins are known for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The presence of the oxadiazole ring may enhance these effects, warranting further investigation.
Antimicrobial Activity Study
A study investigated the antimicrobial properties of various coumarin derivatives, including those with oxadiazole substituents. The results indicated that compounds with similar structures to 7-hydroxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one exhibited potent activity against both Gram-positive and Gram-negative bacteria. This positions the compound as a candidate for further development into therapeutic agents.
Anti-inflammatory Mechanism Exploration
Research into the anti-inflammatory mechanisms of coumarins revealed that they inhibit the production of pro-inflammatory cytokines. This mechanism is critical for developing treatments for chronic inflammatory conditions such as arthritis or inflammatory bowel disease. The specific compound's ability to modulate these pathways needs to be examined in detail.
Antifungal Efficacy Assessment
In vitro studies have assessed the antifungal efficacy of various coumarin derivatives against Candida species. Results showed promising antifungal activity, suggesting that 7-hydroxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one could be explored as a potential antifungal agent.
Data Table: Biological Activities of Coumarin Derivatives
| Activity Type | Compound Structure | Efficacy Level | References |
|---|---|---|---|
| Antibacterial | Similar to 7-hydroxy-3-(5-(4-methoxyphenyl)... | High | |
| Antifungal | Similar to 7-hydroxy-3-(5-(4-methoxyphenyl)... | Moderate to High | |
| Anti-inflammatory | Coumarin derivatives | Significant |
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, modulating biological pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) may enhance membrane penetration and target affinity compared to chloro or fluoro substituents .
- Core Structure Influence : Coumarin’s planar structure facilitates intercalation into biological membranes, whereas benzamide derivatives (e.g., LMM5) may exhibit altered pharmacokinetics .
- Oxadiazole as a Bioisostere : The 1,3,4-oxadiazole ring serves as a bioisostere for ester or amide groups, improving metabolic stability and bioavailability .
Biological Activity
7-Hydroxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a complex organic compound belonging to the class of coumarins. This compound features a hydroxyl group at the 7-position and an oxadiazole moiety linked to the 3-position of the chromenone core, which is known for its diverse biological activities. The methoxyphenyl group enhances its potential interactions with biological targets due to the electron-donating properties of the methoxy group.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 336.303 g/mol. The structural formula can be represented as follows:
The unique combination of structural elements in this compound likely contributes to its diverse pharmacological profiles, including anticancer, antibacterial, and antioxidant activities.
Biological Activities
Research indicates that compounds containing both coumarin and oxadiazole moieties exhibit significant biological activities:
- Anticancer Activity : The presence of the oxadiazole moiety is associated with enhanced anticancer properties. Studies have shown that derivatives similar to this compound can exhibit cytotoxic effects against various human cancer cell lines, including AGS (gastric cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells .
- Antibacterial Activity : Compounds with oxadiazole structures have been evaluated for their antibacterial properties. Some derivatives have demonstrated effectiveness against bacterial strains comparable to standard antibiotics like amoxicillin .
- Antioxidant Activity : The hydroxyl group in the coumarin structure contributes to its antioxidant capabilities, which can neutralize free radicals and reduce oxidative stress .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- A study on 1,3,4-oxadiazole derivatives reported significant antibacterial activity against various microbial strains . These findings suggest that similar derivatives may exhibit potent antibacterial effects.
- Another research focused on the synthesis and biological evaluation of 7-hydroxycoumarin derivatives indicated that specific modifications could enhance their anticancer activity significantly .
Interaction Studies
Interaction studies involving 7-hydroxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one focus on its binding affinity with various biological targets. The structure-activity relationship (SAR) analysis shows that the presence of specific functional groups influences its efficacy and selectivity towards targeted proteins involved in cancer progression and bacterial infection.
Comparative Analysis
The following table summarizes some structurally similar compounds along with their key characteristics:
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| 7-Hydroxycoumarin | Structure | Exhibits strong antioxidant properties; used as a fluorescent marker. |
| 5-(4-Chlorophenyl)-1,3,4-Oxadiazole | Structure | Known for its antibacterial activity; used in pharmaceuticals. |
| Coumarin Derivatives (General) | Structure | Broad spectrum of biological activities including anticoagulant effects. |
Q & A
Basic Questions
Q. What are the established synthetic routes for 7-hydroxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via cyclocondensation of 2-oxo-2H-chromene-3-carbohydrazide with active methylene compounds (e.g., acetyl acetone, ethyl cyanoacetate) under reflux in ethanol with catalytic piperidine . Optimization involves adjusting solvent polarity, temperature, and reaction time. For example, microwave-assisted synthesis can improve yield and reduce time compared to traditional thermal methods .
- Key Steps :
- Formation of the 1,3,4-oxadiazole ring via cyclization of carbohydrazides.
- Introduction of the 4-methoxyphenyl group using substituted aryl halides or coupling agents .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Techniques :
- Spectroscopy : IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for chromenone, N–N–C vibrations for oxadiazole) . ¹H/¹³C NMR identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the chromenone ring) .
- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 365.08 for C₁₉H₁₂N₂O₅) .
- Elemental Analysis : Confirms purity and stoichiometry (C, H, N within ±0.4% of theoretical values) .
Q. What preliminary biological screening protocols are recommended for this compound?
- Assays :
- Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans), with zone-of-inhibition measurements .
- Cytotoxicity : MTT assay on mammalian cell lines to assess safety margins .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-methoxyphenyl and oxadiazole moieties in biological activity?
- Approach :
- Synthesize analogs with varied substituents (e.g., replacing methoxy with nitro or halogens) .
- Compare bioactivity data to identify pharmacophores. For example, electron-donating groups (e.g., methoxy) enhance antifungal activity by improving membrane penetration .
- Use molecular docking to predict interactions with microbial targets (e.g., dihydrofolate reductase) .
Q. What crystallographic strategies are employed to resolve the compound’s 3D structure, particularly for polymorphic forms?
- Methods :
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, with data collected at 100 K to minimize thermal motion artifacts .
- Space Group Determination : SHELXT automates Laue group identification and structure solution from reflection data .
Q. How can contradictions in experimental data (e.g., variable antimicrobial efficacy across studies) be systematically addressed?
- Resolution Strategies :
- Standardized Assays : Use CLSI guidelines for MIC testing to minimize inter-lab variability .
- Synergistic Studies : Evaluate combinations with known antibiotics (e.g., β-lactams) to identify potentiation effects .
- Metabolic Profiling : LC-MS/MS to assess compound stability under biological conditions (e.g., hepatic microsome incubation) .
Q. What computational methods are used to predict reactivity and regioselectivity in derivatization reactions?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
